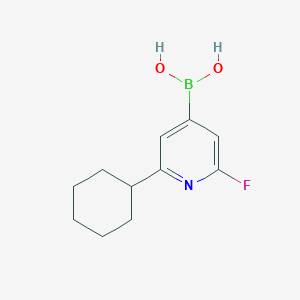
(2-Cyclohexyl-6-fluoropyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclohexyl-6-fluoropyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C11H15BFNO2 and a molecular weight of 223.05 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Cyclohexyl-6-fluoropyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(2-Cyclohexyl-6-fluoropyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: Reduction reactions can modify the pyridine ring or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives .
科学研究应用
(2-Cyclohexyl-6-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Cyclohexyl-6-fluoropyridin-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient and selective reactions .
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine-4-boronic acid
- 6-Fluoropyridin-2-ylboronic acid
- (2-Cyano-6-fluoropyridin-4-yl)boronic acid
Uniqueness
(2-Cyclohexyl-6-fluoropyridin-4-yl)boronic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role .
属性
分子式 |
C11H15BFNO2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC 名称 |
(2-cyclohexyl-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-7-9(12(15)16)6-10(14-11)8-4-2-1-3-5-8/h6-8,15-16H,1-5H2 |
InChI 键 |
FLRKJOSLGUQYAS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)F)C2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


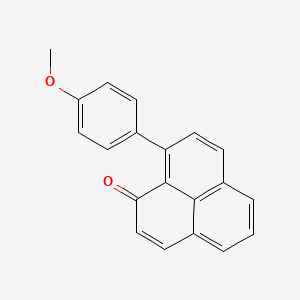
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B14087263.png)
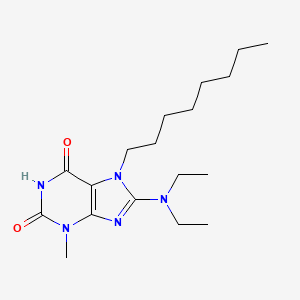

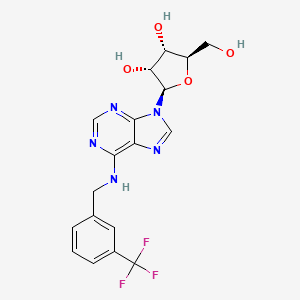
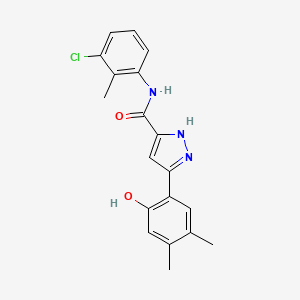
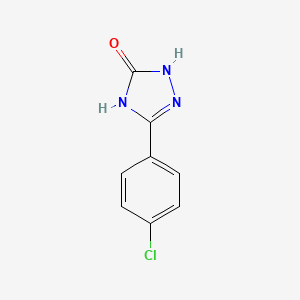
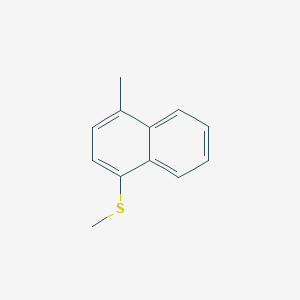

![N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14087301.png)

![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087307.png)
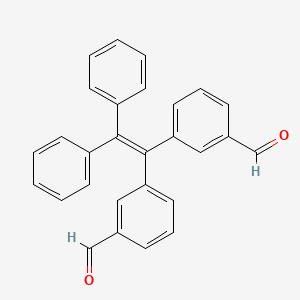
![2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14087324.png)
